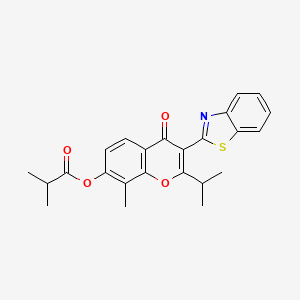

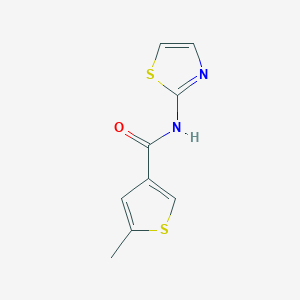

![molecular formula C17H17N3O3 B4629181 N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4629181.png)

N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide

Descripción general

Descripción

N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide is a compound that likely exhibits interesting chemical and biological properties due to its structural features, such as the presence of benzyl, hydrazino, and oxoacetamide functional groups. These features suggest a potential for diverse chemical reactivity and biological activity, although specific studies on this compound are not found.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of hydrazine derivatives with benzoyl or acetyl derivatives. For example, a related process involves the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, demonstrating the use of hydrazine hydrate in forming hydrazino-acetamide structures (Bhoi, Borad, Parmar, & Patel, 2015). Such methods may be adapted for the synthesis of N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide.

Aplicaciones Científicas De Investigación

Chemotherapeutic Potential

Compounds with structures similar to N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, such as benzothiazoles, have been extensively studied for their therapeutic potentials. Benzothiazoles are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and the ability to be functionalized make them attractive scaffolds in drug discovery, especially in anticancer research. The anticancer potential of 2-arylbenzothiazoles, for example, highlights the importance of such compounds in developing new chemotherapeutics (Kamal, Hussaini, Malik, 2015).

Environmental Impact and Degradation

Parabens, structurally related to the subject compound through their ester functional groups, have been extensively studied for their environmental fate and behavior. These studies are crucial in understanding how similar compounds might behave in aquatic environments, considering their widespread use and continuous introduction into the environment. Parabens, for example, have been found to be ubiquitous in surface water and sediments, raising concerns about their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, Munoz, 2015).

Mechanism of Action in Biological Systems

The understanding of how benzothiazoles and their derivatives interact with biological systems provides insights into the potential mechanisms of action for N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide. These compounds are known to exhibit a variety of biological activities, including cytotoxic effects and inhibition of cell proliferation through pathways such as angiogenesis and apoptosis. The versatility of benzothiazole derivatives in serving as ligands for various biomolecules underscores their significance in the development of novel therapies (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, Cruz, 2022).

Antioxidant Properties

Research on compounds containing phenolic hydroxyl groups, similar to those that might be derived from N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, suggests potential antioxidant properties. The ability of these compounds to react with free radicals and possibly form stable by-products is an area of interest in the study of natural antioxidants and their applications in preventing oxidative stress-related diseases (Ilyasov, Beloborodov, Selivanova, Terekhov, 2020).

Propiedades

IUPAC Name |

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12-7-5-6-10-14(12)15(21)19-20-17(23)16(22)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXIWDJYESJHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

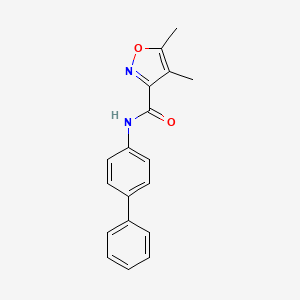

![4-methoxy-N-[1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4629101.png)

![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)

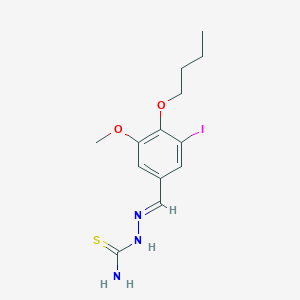

![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)

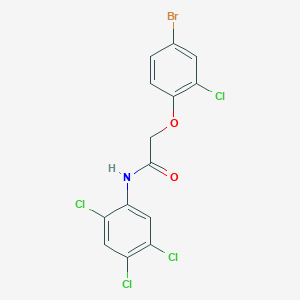

![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)